
N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-ylidene)hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-ylidene)hydroxylamine is a chemical compound that belongs to the class of indenylidene derivatives. This compound is characterized by the presence of a hydroxylamine group attached to an indene ring system, which is further substituted with methoxy groups at positions 5 and 6. The compound’s unique structure imparts specific chemical and physical properties, making it of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-ylidene)hydroxylamine typically involves the following steps:
Starting Materials: The synthesis begins with 5,6-dimethoxy-2,3-dihydro-1H-indene as the core structure.
Formation of the Indenylidene Intermediate: The indene derivative undergoes a series of reactions to form the indenylidene intermediate.
Introduction of the Hydroxylamine Group:
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely follows similar routes as described above, with optimization for large-scale production, including the use of automated reactors and continuous flow systems to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-ylidene)hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxy groups and the hydroxylamine moiety can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Applications De Recherche Scientifique
N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-ylidene)hydroxylamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-ylidene)hydroxylamine involves its interaction with specific molecular targets. For example, as an acetylcholine esterase inhibitor, the compound binds to the enzyme’s active site, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer’s disease.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include:
- 5,6-dimethoxy-2,3-dihydro-1H-inden-2-amine
- 5,6-dimethoxy-2-methylene-2,3-dihydro-1H-inden-1-one
- 2-(5,6-difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile
Uniqueness
N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-ylidene)hydroxylamine is unique due to its specific substitution pattern and the presence of the hydroxylamine group. This unique structure imparts distinct chemical reactivity and biological activity, differentiating it from other similar compounds.
Propriétés
IUPAC Name |
N-(5,6-dimethoxy-2,3-dihydroinden-1-ylidene)hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-14-10-5-7-3-4-9(12-13)8(7)6-11(10)15-2/h5-6,13H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSOBEIMRWGKGGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCC2=NO)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
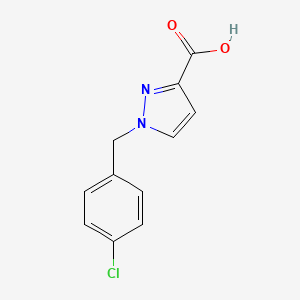
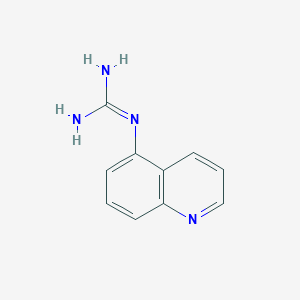
![3-Thioxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid m-tolylamide](/img/structure/B11713007.png)
![2-[(2-Carboxyphenyl)carbamoyl]-5-nitrobenzoic acid](/img/structure/B11713011.png)

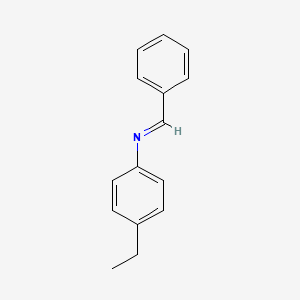
![N'-[(E)-phenylmethylidene]furan-2-carbohydrazide](/img/structure/B11713028.png)
![2-[(2-Chloro-4-nitrophenyl)sulfonyl]-1,3-benzothiazole](/img/structure/B11713031.png)
![2-(4-methylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11713035.png)
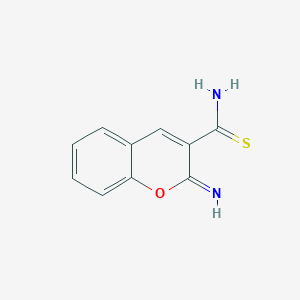
![2-methyl-N-(2,2,2-trichloro-1-{[(5-chloropyridin-2-yl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11713047.png)
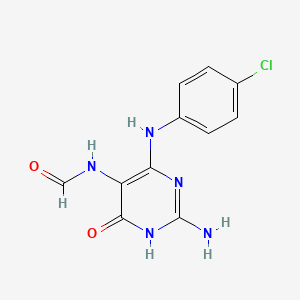
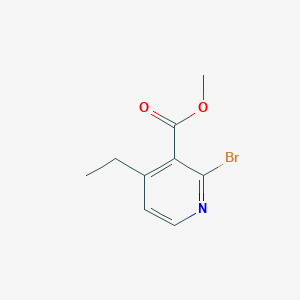
![2-[(2E)-2-benzylidenehydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11713070.png)
